molecular formula C28H29N3O6 B600994 Dehydro Benidipine CAS No. 118935-44-7

Dehydro Benidipine

Cat. No. B600994
CAS RN: 118935-44-7
M. Wt: 503.56
InChI Key:
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Description

Dehydro Benidipine is a derivative of Benidipine , a synthetic dihydropyridine calcium channel blocker used to treat hypertension and angina pectoris . It has several unique mechanisms of action, including the inhibition of L, N, and T type calcium channels .


Synthesis Analysis

During the synthetic process development studies of benidipine, process-related impurities were detected . These impurities were identified, synthesized, and characterized, and mechanisms of their formation were discussed in detail .


Molecular Structure Analysis

Benidipine is a dihydropyridine with the chemical name (3R)-1-benzyl-3-piperidinyl methyl (4R)-2,6-dimethyl- . The chemical structure of benidipine is illustrated in the referenced paper .


Chemical Reactions Analysis

Benidipine is almost completely metabolized in the liver . From different reports, it is thought that benidipine is mainly metabolized by CYP3A . Some of the formed metabolites are N-desbenzylbenidipine and dehydro-benidipine .


Physical And Chemical Properties Analysis

Benidipine has the formula 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester hydrochloride . It is a synthetic dihydropyridine derivative that has anti-hypertensive and anti-anginal actions .

Mechanism of Action

Target of Action

Dehydro Benidipine, also known as Benidipine, primarily targets L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .

Mode of Action

Benidipine acts as a triple calcium channel inhibitor , blocking L, N, and T type calcium channels . It has a high affinity for cell membranes from the DHP binding site, which explains its long-lasting pharmacological activity . By inhibiting these channels, Benidipine reduces the influx of calcium ions into cells, thereby affecting various cellular functions.

Biochemical Pathways

The inhibition of calcium channels by Benidipine affects several biochemical pathways. It leads to the vasodilation of coronary and peripheral arteries , reducing blood pressure and alleviating conditions like hypertension and angina pectoris . Furthermore, it has been noted for its anti-oxidative action and its ability to enhance nitric oxide production . These actions contribute to its cardio-protective effects in patients with ischemic heart diseases .

Pharmacokinetics

Factors such as how well the drug is absorbed into the bloodstream, how it’s distributed throughout the body, how it’s metabolized, and how it’s excreted can all influence a drug’s effectiveness .

Result of Action

The molecular and cellular effects of Benidipine’s action are manifold. It reduces systolic and diastolic blood pressure and decreases heart rate pulse after treatment . It also decreases urinary protein excretion and serum triglycerides . Moreover, it has been shown to suppress the proliferation of vascular smooth muscle cells and mesangial cells, stimulate osteoblast differentiation, and suppress adhesion molecules expression . These effects contribute to its anti-hypertensive, renoprotective, and cardio-protective actions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drugFurthermore, individual patient factors such as age, sex, genetic makeup, and overall health can also influence how a drug works in the body .

Safety and Hazards

Benidipine is toxic if swallowed . It is suspected of damaging fertility or the unborn child . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUIOKMHDHHJMO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N3O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00766977
Record name 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00766977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118935-44-7
Record name 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00766977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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